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molecular formula C14H21NO4 B1367584 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol CAS No. 98661-42-8

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Cat. No. B1367584
M. Wt: 267.32 g/mol
InChI Key: JAMRPMDONPSTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656179

Procedure details

0.01 mole (2.65 g) of 1-[bis(hydroxymethyl)-methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is dissolved in 50 ml of ethanol, and the mixture is reduced in hydrogen atmosphere, in the presence of a 10% platinum-on-activated carbon catalyst, under normal conditions. After uptake of the calculated amount of hydrogen (1 to 2 hours), the catalyst is filtered off and the filtrate is evaporated to yield the aimed compound in crystalline form.
Name
1-[bis(hydroxymethyl)-methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:18][OH:19])[C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][N:5]=1>C(O)C.[H][H].[Pt]>[OH:1][CH2:2][CH:3]([CH2:18][OH:19])[CH:4]1[C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][NH:5]1

Inputs

Step One
Name
1-[bis(hydroxymethyl)-methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Quantity
2.65 g
Type
reactant
Smiles
OCC(C1=NCCC2=CC(=C(C=C12)OC)OC)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After uptake of the calculated amount of hydrogen (1 to 2 hours), the catalyst is filtered off
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC(C1NCCC2=CC(=C(C=C12)OC)OC)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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